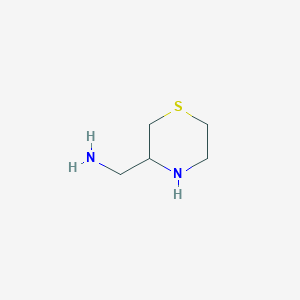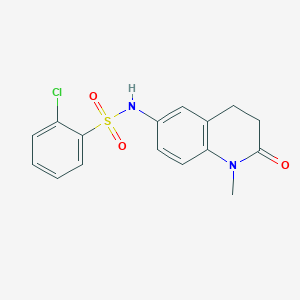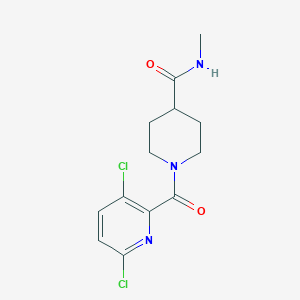
Thiomorpholin-3-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholin-3-ylmethanamine: is a heterocyclic organic compound with the molecular formula C₅H₁₂N₂S. It is characterized by a thiomorpholine ring attached to a methanamine group.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of thiomorpholin-3-ylmethanamine typically begins with thiomorpholine and formaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is produced in batch reactors where precise control over temperature and pH is maintained to ensure high yield and purity.
Continuous Process: For large-scale production, continuous flow reactors are employed, which allow for consistent production and better scalability.
化学反応の分析
Types of Reactions:
Oxidation: Thiomorpholin-3-ylmethanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiomorpholine derivatives.
科学的研究の応用
Chemistry:
Catalysis: Thiomorpholin-3-ylmethanamine is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Research: It is used in biochemical assays to study its interactions with biological macromolecules.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Pharmacology: Research is ongoing to understand its pharmacokinetics and pharmacodynamics.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: It is employed in the production of various industrial chemicals.
作用機序
Molecular Targets and Pathways:
Enzyme Interaction: Thiomorpholin-3-ylmethanamine interacts with specific enzymes, inhibiting their activity by binding to their active sites.
Cell Signaling: The compound can modulate cell signaling pathways, affecting cellular functions and processes.
Mechanism:
Binding: The compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity.
Inhibition: By inhibiting key enzymes, this compound can alter metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Thiomorpholine: Shares the thiomorpholine ring but lacks the methanamine group.
Morpholine: Similar structure but contains an oxygen atom instead of sulfur.
Piperazine: Contains a similar ring structure but with nitrogen atoms instead of sulfur.
Uniqueness:
Sulfur Atom: The presence of sulfur in thiomorpholin-3-ylmethanamine imparts unique chemical properties, such as higher reactivity in oxidation reactions.
Methanamine Group: The methanamine group enhances its potential for nucleophilic substitution reactions, making it more versatile in synthetic applications.
特性
IUPAC Name |
thiomorpholin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQOTDHTMBHKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)

![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)
![1-(2,6-Difluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2698042.png)

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2698050.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)
![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2698055.png)

